Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group, forming a C=N-NH structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenylhydrazine and ethyl chloroacetate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. A base such as sodium acetate or potassium carbonate is often used to facilitate the reaction.
Reaction Mechanism: The hydrazine reacts with ethyl chloroacetate to form the hydrazone linkage, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the hydrazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
- Ethyl (Z)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-thiazol-2-ylaminopropanoate
Uniqueness
Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential for further functionalization. This differentiates it from other hydrazones that may lack such reactive sites, thereby expanding its utility in synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C12H15ClN2O2
- Molecular Weight : 254.71 g/mol
- CAS Number : 1264088-42-7
The compound features a chloro group, a hydrazinylidene moiety, and a dimethylphenyl group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Covalent Bond Formation : The chloro group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular functions.
- Redox Reactions : The hydrazinylidene group may participate in redox reactions, influencing cellular signaling pathways and leading to apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 1.4±0.2 | Induction of apoptosis through intrinsic/extrinsic pathways |
A549 | 3.7±0.4 | Cell cycle arrest and apoptosis |
MCF-7 | 10.0±6.0 | Inhibition of proliferation |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent due to its potency against various tumor types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial effects. Preliminary studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited the growth of cancer cell lines at low concentrations. The selectivity index (SI) was calculated to be greater than 3 for several tested cell lines, indicating a favorable therapeutic window.
- Combination Therapy : In combination with existing chemotherapeutic agents, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential use in combination therapies to overcome drug resistance.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBUTGZFHUQNN-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)C)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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